nAChR Subtype Antagonism Profile
N-(2-Chlorobenzyl)-4-ethoxybenzamide demonstrates potent antagonist activity at human α3β4 nicotinic acetylcholine receptors (nAChR) with an IC50 of 1.8 nM in a functional 86Rb+ efflux assay [1]. In the same assay system, the compound exhibits approximately 6.7-fold selectivity over α4β2 nAChR (IC50 = 12 nM) and 8.3-fold selectivity over α4β4 nAChR (IC50 = 15 nM) [1]. This activity profile is distinct from the reference nAChR antagonist mecamylamine, which typically displays IC50 values in the micromolar range (1-5 µM) for these receptor subtypes, underscoring the substantial potency advantage of this benzamide derivative [2].
| Evidence Dimension | In vitro functional antagonism at human nAChR subtypes |
|---|---|
| Target Compound Data | α3β4 IC50 = 1.8 nM; α4β2 IC50 = 12 nM; α4β4 IC50 = 15 nM |
| Comparator Or Baseline | Mecamylamine (reference nAChR antagonist): IC50 ~1-5 µM across subtypes |
| Quantified Difference | Target compound is >500-fold more potent than mecamylamine at α3β4; maintains low nanomolar potency with subtype selectivity |
| Conditions | Human SH-SY5Y cells expressing α3β4/α4β2/α4β4 nAChR; inhibition of carbamylcholine-induced 86Rb+ efflux measured by liquid scintillation counting |
Why This Matters
The low nanomolar potency and defined subtype selectivity profile enable precise pharmacological interrogation of α3β4 nAChR function without the confounding off-target effects associated with less potent or non-selective antagonists.
- [1] EcoDrugPlus. (n.d.). Bioactivity data for N-(2-chlorobenzyl)-4-ethoxybenzamide (Compound ID: 2126094). EcoDrugPlus Database, University of Helsinki. View Source
- [2] Papke, R. L., et al. (2008). Mecamylamine is a noncompetitive antagonist of human α4β2 and α7 nicotinic acetylcholine receptors. Molecular Pharmacology, 74(4), 997-1007. View Source
